molecular formula C17H12BrN5S B6491279 3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine CAS No. 891093-61-1

3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine

Cat. No.: B6491279
CAS No.: 891093-61-1
M. Wt: 398.3 g/mol
InChI Key: CMBZHUAKTBCYNZ-UHFFFAOYSA-N
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Description

3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a useful research compound. Its molecular formula is C17H12BrN5S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.99968 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets for these effects are likely to be varied and could include a range of enzymes and receptors.

Mode of Action

Compounds with similar structures are known to interact with different target receptors . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile . The interaction with these targets can lead to changes in cellular processes, resulting in the observed pharmacological effects .

Biochemical Pathways

Given the range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected . These could include pathways related to cell growth and proliferation (in the case of anticancer activity), inflammatory response (in the case of anti-inflammatory activity), and microbial growth (in the case of antimicrobial activity) .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects. In silico pharmacokinetic studies have been summarized for similar compounds

Result of Action

Based on the pharmacological activities of similar compounds, the effects could include inhibition of cell growth (anticancer activity), reduction of inflammation (anti-inflammatory activity), and inhibition of microbial growth (antimicrobial activity) .

Properties

IUPAC Name

6-(4-bromophenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-14-5-3-13(4-6-14)15-7-8-16-20-21-17(23(16)22-15)24-11-12-2-1-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBZHUAKTBCYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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